3-tert-Butylamino-3-methyl-1-butene hydrochloride
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Overview
Description
3-tert-Butylamino-3-methyl-1-butene hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butene hydrochloride typically involves the reaction of 3-methyl-1-butene with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylamino-3-methyl-1-butene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted butene compounds.
Scientific Research Applications
3-tert-Butylamino-3-methyl-1-butene hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butene hydrochloride involves its interaction with molecular targets through its functional groups. The tert-butylamino group can participate in hydrogen bonding and electrostatic interactions, while the butene backbone can undergo addition reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylamino-1-propanol hydrochloride: Similar in structure but with a different backbone, leading to different reactivity and applications.
3-Methyl-1-butene: Shares the butene backbone but lacks the tert-butylamino group, resulting in different chemical properties and uses.
Uniqueness
3-tert-Butylamino-3-methyl-1-butene hydrochloride is unique due to the presence of both the tert-butylamino group and the methyl group on the butene backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
1189-79-3 |
---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.71 g/mol |
IUPAC Name |
tert-butyl(2-methylbut-3-en-2-yl)azanium;chloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-9(5,6)10-8(2,3)4;/h7,10H,1H2,2-6H3;1H |
InChI Key |
OCTBLEATZRDLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH2+]C(C)(C)C=C.[Cl-] |
Origin of Product |
United States |
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